![molecular formula C11H20O10 B12077855 2-O-(beta-D-Xylopyranosyl)-D-glucose](/img/structure/B12077855.png)
2-O-(beta-D-Xylopyranosyl)-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(beta-D-Xylopyranosyl)-D-glucose is a disaccharide derivative consisting of a beta-D-xylopyranosyl residue attached to a D-glucose molecule. This compound is a part of the larger family of xylopyranosides, which are widely distributed in the plant kingdom and have significant biological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride (Ac2O) and pyridine are used for acetylation reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Sugar alcohols
Substitution: Acetylated derivatives
Wissenschaftliche Forschungsanwendungen
2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-O-beta-D-xylopyranosyl-alpha-L-arabinofuranose: Found in arabinoxylans from barley husks.
6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside: Another disaccharide derivative with a similar structure.
Uniqueness
2-O-(beta-D-Xylopyranosyl)-D-glucose is unique due to its specific glycosidic linkage and its role in various biological and industrial applications. Its ability to undergo diverse chemical reactions and its involvement in glycosylation processes make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H20O10 |
---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2 |
InChI-Schlüssel |
PVKZAQYUEVYDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.